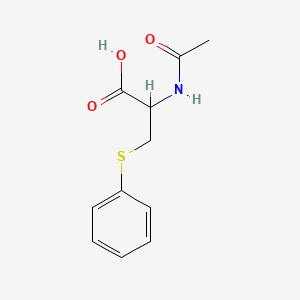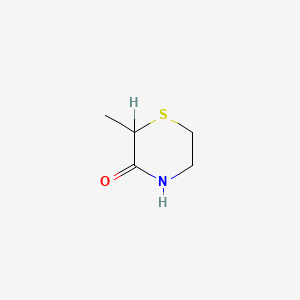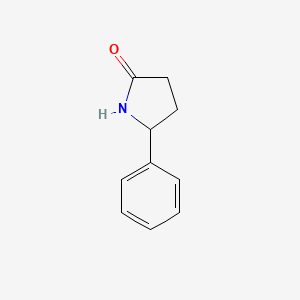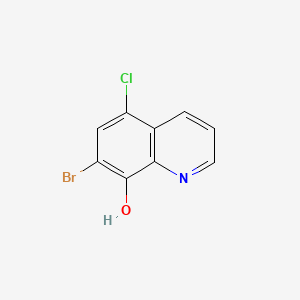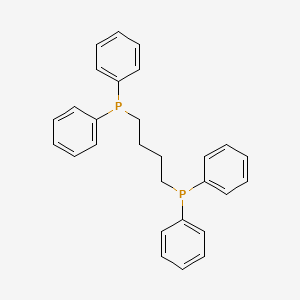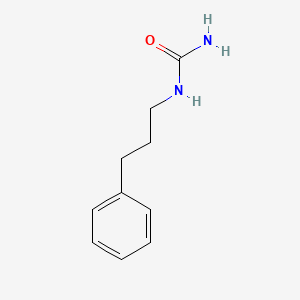
(3-Phenylpropyl)urea
Overview
Description
Synthesis Analysis
The synthesis of (3-Phenylpropyl)urea and related compounds typically involves multi-step reactions, with an emphasis on optimizing conditions to achieve high yields and purity. For instance, Wu et al. (2022) describe a two-step method for synthesizing a related urea derivative, followed by characterizing the single crystal using X-ray diffraction. This method, along with others, highlights the synthetic pathways that can be adapted for (3-Phenylpropyl)urea, focusing on the selection of appropriate reagents and conditions to achieve the desired product efficiently (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of (3-Phenylpropyl)urea and its derivatives is crucial for understanding its properties and reactivity. Techniques such as X-ray diffraction and density functional theory (DFT) studies are commonly used to elucidate the structure. For example, the DFT analysis conducted by Wu et al. (2022) provided insights into the optimized structure, molecular electrostatic potential, and frontier molecular orbitals, revealing the physicochemical properties that are significant for applications and further chemical reactions.
Chemical Reactions and Properties
(3-Phenylpropyl)urea undergoes various chemical reactions, highlighting its reactivity and potential for functionalization. Research by Bigi et al. (2000) on ureas synthesized through phosgene substitutes illustrates the broader context of urea chemistry, where environmentally friendly and safer reagents are sought for urea production. Such studies are indicative of the methods that could be applied to (3-Phenylpropyl)urea for its functionalization or incorporation into larger molecules or materials (Bigi et al., 2000).
Physical Properties Analysis
The physical properties of (3-Phenylpropyl)urea, such as solubility, melting point, and crystal structure, are key to its applications in materials science and chemistry. Studies that characterize these properties through experimental techniques help in understanding how (3-Phenylpropyl)urea interacts in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the potential uses of (3-Phenylpropyl)urea in synthesis and as a component in larger systems. The interaction of urea derivatives with anions, as investigated by Boiocchi et al. (2004), exemplifies the type of chemical behavior that can be explored for (3-Phenylpropyl)urea, particularly in the context of binding or catalysis (Boiocchi et al., 2004).
Scientific Research Applications
Impact on Soil Microbial Communities
- Phenyl Urea Herbicides and Soil Microbes : Phenyl urea herbicides, including compounds related to (3-Phenylpropyl)urea, can significantly affect soil microbial communities. Long-term application of these herbicides alters the structure and metabolic potential of these communities, impacting bacterial diversity and functional abilities (El Fantroussi, Verschuere, Verstraete, & Top, 1999).
Influence on Plant Growth and Development
- Urea Derivatives in Plant Morphogenesis : Some urea derivatives, like those related to (3-Phenylpropyl)urea, show significant cytokinin-like activity, influencing cell division and differentiation in plants. This activity can be crucial in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Therapeutic Applications in Cardiology
- Cardiac Myosin Activation : Certain flexible urea derivatives, structurally similar to (3-Phenylpropyl)urea, have been shown to act as selective cardiac myosin ATPase activators. This suggests potential therapeutic applications in treating systolic heart failure (Manickam et al., 2017).
Interaction with Biological Molecules
- DNA Binding and Antioxidant Potency : Urea derivatives, including phenylpropylurea analogs, have been studied for their DNA binding properties and antioxidant activities. This suggests potential applications in the development of antitumor agents and in antioxidant therapies (Asghar et al., 2015).
Applications in Biosensors
- Urea Detection in Industrial and Biomedical Contexts : Hydrogel-based biosensors incorporating urea enzymes have been developed for the detection of urea. These sensors are vital in various industrial applications, as well as in biomedical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).
Exploration of Urea Derivatives in Medicine
- Role in Drug Discovery : Urea derivatives, including those structurally similar to (3-Phenylpropyl)urea, are increasingly recognized for their significance in medicinal chemistry and drug design. They play a key role in establishing drug-target interactions and refining drug-like properties (Ghosh & Brindisi, 2019).
Safety And Hazards
(3-Phenylpropyl)urea is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for (3-Phenylpropyl)urea were not found, research into urea and its derivatives continues to be an active area of study. For example, strategies to reduce ammonia emissions, a byproduct of urea hydrolysis, are being explored . Additionally, the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is important .
properties
IUPAC Name |
3-phenylpropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORGPSKSSWFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179718 | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpropyl)urea | |
CAS RN |
25017-27-0 | |
| Record name | N-(3-Phenylpropyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



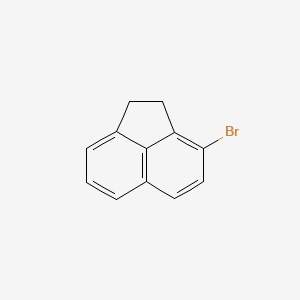
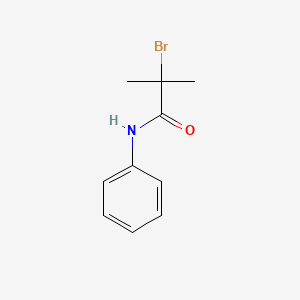
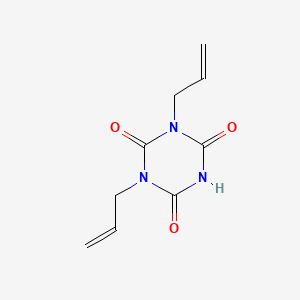
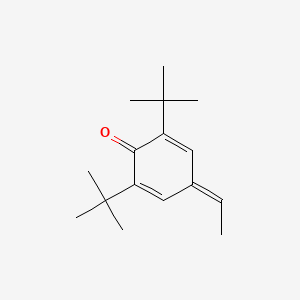
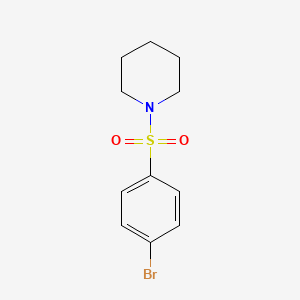

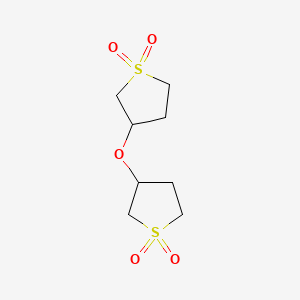
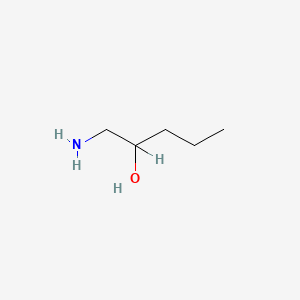
![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
